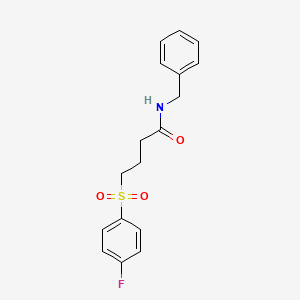

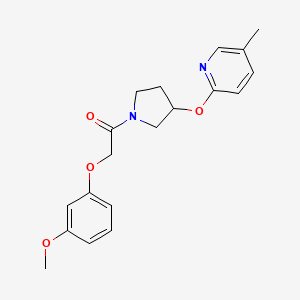

![molecular formula C25H22N4O2S2 B2581668 2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959511-44-5](/img/structure/B2581668.png)

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.

BenchChem offers high-quality 2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

A series of novel compounds, including those structurally related to the chemical , were synthesized and evaluated for their anticancer activity. The compounds exhibited significant cytotoxic effects, with some showing high activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests potential applications in cancer treatment strategies. The structure-activity relationship analysis indicated the importance of specific substituents for anticancer efficacy (Kovalenko et al., 2012).

Antimicrobial Activity

Another study focused on the reactivity of similar acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with notable antimicrobial activity. These findings point to potential uses in developing new antimicrobial agents, especially given the ongoing need for treatments against resistant strains of bacteria and fungi (Fahim & Ismael, 2019).

Antioxidant Properties

Compounds structurally related to the specified chemical were prepared and tested for antioxidant activity. One of the compounds demonstrated superior antioxidant activity compared to the standard Ascorbic acid, highlighting its potential as a lead compound for developing new antioxidant therapies (Talapuru et al., 2014).

Anticonvulsant Activity

A new series of quinazoline analogs was designed and evaluated for their anticonvulsant activity. Several compounds in this series showed significant protection against PTZ-induced seizures, acting as GABAA receptor agonists. This suggests potential applications in the treatment of epilepsy and related disorders (El-Azab et al., 2012).

Antimalarial and COVID-19 Applications

Research on N-(phenylsulfonyl)acetamide derivatives explored their reactivity and led to compounds with in vitro antimalarial activity. Moreover, their ADMET properties were characterized, and one compound exhibited exceptional antimalarial activity. Additionally, a molecular docking study suggested potential activity against COVID-19, offering insights into new therapeutic avenues (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c1-16-8-10-17(11-9-16)15-33-25-28-20-7-3-2-6-19(20)23-27-21(24(31)29(23)25)13-22(30)26-14-18-5-4-12-32-18/h2-12,21H,13-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKYGDEIYOPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)

![2-[4-Allyl-5-(benzothiazol-2-ylsulfanylmethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B2581597.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)

![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)

![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)